4-Bromo-2,3,5,6-tetrafluoroaniline

Catalog No.
S667580
CAS No.
1998-66-9
M.F
C6H2BrF4N
M. Wt
243.98 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,3,5,6-tetrafluoroaniline

CAS Number

1998-66-9

Product Name

4-Bromo-2,3,5,6-tetrafluoroaniline

IUPAC Name

4-bromo-2,3,5,6-tetrafluoroaniline

Molecular Formula

C6H2BrF4N

Molecular Weight

243.98 g/mol

InChI

InChI=1S/C6H2BrF4N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2

InChI Key

LZUYSMHNMFCPBF-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)N

Precursor for Fluorinated Pharmaceuticals and Agrochemicals:

Due to its reactive nature, 4-Bromo-2,3,5,6-tetrafluoroaniline can serve as a valuable starting material for the synthesis of diverse fluorinated compounds. These compounds hold significant potential in the development of novel pharmaceuticals and agrochemicals. The incorporation of fluorine atoms can enhance various properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets. For instance, research has explored its use in the synthesis of fluorinated analogues of biologically active molecules, aiming to improve their pharmacological profiles [].

Building Block for Functional Materials:

The unique combination of functionalities in 4-Bromo-2,3,5,6-tetrafluoroaniline makes it a versatile building block for the design and synthesis of functional materials. The bromo group allows for further substitution with various functional groups, enabling the creation of materials with tailored properties. Research efforts have investigated its application in the development of liquid crystals, optoelectronic materials, and flame retardants [, ].

4-Bromo-2,3,5,6-tetrafluoroaniline is an organic compound with the molecular formula C6H2BrF4N. It is a derivative of aniline, characterized by the presence of four fluorine atoms and one bromine atom attached to the benzene ring. The compound exhibits distinct physical and chemical properties due to its unique substitution pattern. It typically appears as a solid at room temperature and has a molecular weight of approximately 227.03 g/mol.

  • Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution.
  • Oxidation and Reduction: This compound can be oxidized or reduced to yield different derivatives depending on the reagents used.
  • Coupling Reactions: It participates in coupling reactions, forming more complex molecules such as biaryl compounds .

The biological activity of 4-Bromo-2,3,5,6-tetrafluoroaniline is notable in pharmaceutical research. Its structure allows it to interact with various biological targets, including enzymes and receptors. The presence of halogen atoms enhances its binding affinity and selectivity, making it a candidate for drug development in treating various diseases .

The synthesis of 4-Bromo-2,3,5,6-tetrafluoroaniline typically involves several steps:

  • Starting Materials: Aniline derivatives serve as the starting point.
  • Halogenation: Bromination and fluorination are performed to introduce the halogen substituents onto the aromatic ring.
  • Reaction Conditions: Specific catalysts and solvents are required to ensure selective substitution.
  • Purification: Techniques such as crystallization or distillation are employed to purify the final product .

4-Bromo-2,3,5,6-tetrafluoroaniline finds applications in various fields:

  • Pharmaceuticals: It is used in drug development due to its biological activity.
  • Material Science: The compound is utilized in synthesizing advanced materials and polymers.
  • Chemical Research: It serves as a building block for more complex organic compounds in synthetic chemistry .

Studies have shown that 4-Bromo-2,3,5,6-tetrafluoroaniline interacts effectively with biological molecules. Its halogen substituents contribute to stronger interactions with receptors and enzymes compared to non-halogenated analogs. This property makes it particularly valuable in medicinal chemistry for designing potent therapeutic agents .

Several compounds share structural similarities with 4-Bromo-2,3,5,6-tetrafluoroaniline. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Bromo-2,3,5-trifluoroanilineC6H3BrF3NFewer fluorine atoms; different reactivity
2-Bromo-4,5,6-trifluoroanilineC6H3BrF3NDifferent substitution pattern
4-Bromo-3-(trifluoromethyl)anilineC8H5BrF3NContains a trifluoromethyl group
4-Bromo-2,3-difluoroanilineC6H4BrF2NFewer fluorine atoms; altered properties

Uniqueness

The uniqueness of 4-Bromo-2,3,5,6-tetrafluoroaniline lies in its specific substitution pattern on the benzene ring. The combination of four fluorine atoms and one bromine atom provides a balance of electronic effects that significantly influence its chemical behavior and interactions compared to similar compounds .

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (97.5%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-2,3,5,6-tetrafluoroaniline

Dates

Modify: 2023-08-15

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